molecular formula C13H20O B8806443 3,5,9-Undecatrien-2-one,6,10-dimethyl-

3,5,9-Undecatrien-2-one,6,10-dimethyl-

Cat. No.: B8806443
M. Wt: 192.30 g/mol
InChI Key: JXJIQCXXJGRKRJ-UHFFFAOYSA-N
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Description

3,5,9-Undecatrien-2-one,6,10-dimethyl- (CAS 141-10-6), commonly known as pseudoionone, is a terpenoid ketone with the molecular formula C₁₃H₂₀O and a molecular weight of 192.30 g/mol . It is structurally characterized by three conjugated double bonds (at positions 3,5,9) and methyl groups at positions 6 and 10. This compound is widely used in the fragrance industry due to its floral, woody aroma and serves as a key intermediate in synthesizing ionones and methylionones . Its IUPAC name is 6,10-dimethyl-3,5,9-undecatrien-2-one, and it is also referred to as citrylideneacetone .

Properties

Molecular Formula

C13H20O

Molecular Weight

192.30 g/mol

IUPAC Name

6,10-dimethylundeca-3,5,9-trien-2-one

InChI

InChI=1S/C13H20O/c1-11(2)7-5-8-12(3)9-6-10-13(4)14/h6-7,9-10H,5,8H2,1-4H3

InChI Key

JXJIQCXXJGRKRJ-UHFFFAOYSA-N

SMILES

CC(=CCCC(=CC=CC(=O)C)C)C

Canonical SMILES

CC(=CCCC(=CC=CC(=O)C)C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Functional Differences

The following table summarizes key structural and functional differences:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Double Bonds Key Features
3,5,9-Undecatrien-2-one,6,10-dimethyl- 141-10-6 C₁₃H₂₀O 192.30 3 Floral/woody fragrance; precursor to ionones
5,9-Undecadien-2-one,6,10-dimethyl- 689-67-8 C₁₃H₂₂O 194.31 2 Pheromone in mice; linked to lipid metabolism
(3E,5E)-3,6,10-Trimethyl-3,5,9-undecatrien-2-one 5659-78-9 C₁₄H₂₂O 206.33 3 Additional methyl group at position 3; used in chiral synthesis
β-Farnesene 18794-84-8 C₁₅H₂₄ 204.36 3 Sesquiterpene; insect pheromone; plant volatile

Physical and Chemical Properties

  • 3,5,9-Undecatrien-2-one,6,10-dimethyl- :

    • Boiling Point: ~290–300°C (estimated)
    • Solubility: Insoluble in water; miscible with organic solvents .
    • Stability: Prone to oxidation due to conjugated double bonds .
  • 5,9-Undecadien-2-one,6,10-dimethyl-: Lower volatility compared to the trienone due to fewer double bonds. Detected in mouse urine as a lipid peroxidation marker .
  • (3E,5E)-3,6,10-Trimethyl-3,5,9-undecatrien-2-one: Higher molecular weight (206.33 g/mol) due to an extra methyl group. Used in stereoselective synthesis of chiral terpenoids .

Research Findings

  • Biological Activity :

    • 3,5,9-Undecatrien-2-one,6,10-dimethyl- alters lipid metabolism in mice, influencing pheromone production .
    • 5,9-Undecadien-2-one,6,10-dimethyl- correlates with anxiety-related behaviors in murine models .
    • β-Farnesene repels aphids and other pests, making it agriculturally valuable .
  • Synthetic Utility :

    • The trimethyl variant (CAS 5659-78-9) is critical in producing (6R,10R)-6,10,14-trimethylpentadecan-2-one, a chiral intermediate for fragrances .

Q & A

What analytical techniques are recommended for structural elucidation and purity assessment of 3,5,9-Undecatrien-2-one,6,10-dimethyl-?

Level: Basic

To confirm the identity and purity of this compound, a combination of chromatographic and spectroscopic methods is essential:

  • Gas Chromatography (GC): Use non-polar to mid-polar columns (e.g., DB-5, HP-5) with temperature programming (e.g., 50°C to 250°C at 5°C/min). Retention indices (RIs) vary by column type; for example, RIs range from 1331.7 (DB-Petro) to 1467.5 (HP-5) under specific conditions .
  • Mass Spectrometry (EI-MS): The molecular ion peak at m/z 194.31 (C₁₃H₂₂O) and fragmentation patterns help validate the structure .
  • Infrared Spectroscopy (IR): Key functional group vibrations (e.g., C=O stretch at ~1700 cm⁻¹) confirm ketone presence .

Table 1: Representative GC Retention Indices

Column TypeRetention IndexTemperature ProgramReference
DB-Petro1331.750°C → 250°C (5°C/min)
HP-51467.560°C → 300°C (3°C/min)

How can researchers resolve contradictions in reported gas chromatography retention indices for this compound?

Level: Advanced

Discrepancies in RIs arise from differences in experimental parameters:

  • Column Selectivity: Polar columns (e.g., DB-Wax) yield higher RIs than non-polar phases due to altered compound-stationary phase interactions .
  • Temperature Gradients: Faster heating rates reduce retention times. Standardize protocols using reference alkanes for RI calibration .
  • Carrier Gas Flow Rates: Optimal flow (1–2 mL/min for helium) minimizes band broadening and improves reproducibility .

Methodological Recommendation: Always report column specifications, temperature programs, and calibration standards to enable cross-study comparisons.

What synthetic strategies address stereochemical challenges in producing specific isomers of 3,5,9-Undecatrien-2-one,6,10-dimethyl-?

Level: Advanced

Stereoselective synthesis requires careful control of reaction conditions:

  • Wittig Reaction: Use stabilized ylides to favor E-isomers. For example, (E)-1-chloro-3,7-dimethyl-2,6-octadiene reacts with triethyl phosphite to form intermediates with defined stereochemistry .
  • Acid-Catalyzed Cyclization: Protonation of conjugated dienes (e.g., in tetrahydrofuran with p-toluenesulfonic acid) directs regioselectivity, but may require chiral catalysts for enantiomeric purity .
  • Chromatographic Separation: Reverse-phase HPLC with chiral columns (e.g., cellulose-based) resolves E/Z-isomers post-synthesis .

Key Challenge: Isomerization during storage—store samples at –20°C under inert gas to preserve stereochemical integrity.

How can researchers assess the environmental fate and degradation pathways of this compound?

Level: Advanced

Adopt a multi-compartment approach to study environmental behavior:

Abiotic Degradation:

  • Hydrolysis: Monitor pH-dependent ketone stability (e.g., accelerated testing at 50°C, pH 4–9) .
  • Photolysis: Exclude UV light (λ > 290 nm) to simulate sunlight degradation in aqueous matrices .

Biotic Degradation:

  • Microbial Assays: Use soil or water microcosms enriched with Pseudomonas spp. to track metabolite formation (e.g., via GC-MS) .

Partitioning Studies:

  • Measure log Kₒw (octanol-water) and Kₒc (organic carbon) to predict bioaccumulation and mobility .

Table 2: Key Physicochemical Properties for Environmental Modeling

PropertyValueMethod
Molecular Weight194.31 g/molCalculated
log Kₒw (Predicted)~3.8EPI Suite™
Vapor Pressure0.02 mmHgEstimated via Antoine equation

What methodologies validate the compound’s role as a precursor in carotenoid synthesis?

Level: Advanced

As an intermediate in lycopene production, validate its reactivity via:

  • Aldol Condensation: React with β-ketoesters under basic conditions (e.g., KOtBu in THF/DMSO) to extend conjugation .
  • Acid-Catalyzed Elimination: Use p-TSA in tetrahydrofuran/water to dehydrate intermediates, monitored by GC-MS for byproduct formation .
  • Isolation via Cyclohexane Extraction: Post-reaction, partition organic layers and dry over MgSO₄ to isolate pure products .

Critical Consideration: Trace oxidation products (e.g., epoxides) may form during synthesis—use antioxidant additives (e.g., BHT) in storage.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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